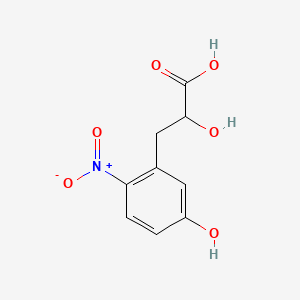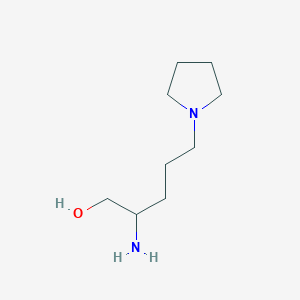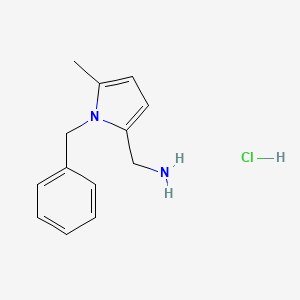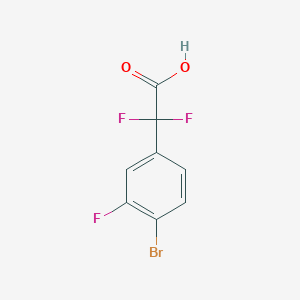
4-(Furan-2-yl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features both furan and oxazolidinone rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid with an amino alcohol under dehydrating conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by cyclization under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Applications De Recherche Scientifique
4-(Furan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial or antifungal agent.
Industry: Utilized in the synthesis of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-1,3-oxazolidin-2-one in biological systems involves the inhibition of bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This leads to the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Furan-2-yl)-1,3-thiazolidin-2-one: Similar structure but contains a sulfur atom instead of oxygen in the oxazolidinone ring.
4-(Furan-2-yl)-1,3-dioxolan-2-one: Contains an additional oxygen atom in the ring structure.
4-(Furan-2-yl)-1,3-oxazinan-2-one: Contains a six-membered ring instead of a five-membered ring.
Uniqueness
4-(Furan-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of the furan and oxazolidinone rings, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-(furan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H7NO3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) |
Clé InChI |
APSJMASLAHDNSQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)O1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)



![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid](/img/structure/B13534929.png)
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)



